![molecular formula C14H13NO3 B2889760 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid CAS No. 667413-07-2](/img/structure/B2889760.png)
9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid” is a chemical compound with the molecular formula C14H13NO3 . It is used for proteomics research .
Synthesis Analysis
The synthesis of this compound can be achieved by the reaction of 1,2,3,4-tetrahydroquinoline with triethyl-methane tricarboxylate using different methods . For example, holding a mixture of the amine and a twofold excess of acylating agent at 220°C or by the stepwise addition of the amine to an equimolar amount of the triester previously heated to 215°C .Molecular Structure Analysis
The molecular structure of this compound includes a pyridoquinoline core with a carboxylic acid group at the 2-position and a methyl group at the 5-position . The exact positions of the hydrogen atoms were revealed by electron density difference synthesis .Physical and Chemical Properties Analysis
This compound has a molecular weight of 243.26 . Other physical and chemical properties such as density, melting point, boiling point, etc., are not specified in the retrieved sources.科学的研究の応用
Synthesis and Structure
Researchers have developed methods for synthesizing various derivatives of pyridoquinoline compounds, which include altering functional groups to evaluate the impact on biological activity and physical properties. For example, the synthesis of halo-substituted 6-hydroxy-2-methyl-4-oxo-1,2-dihydro-4H-pyrrolo-[3,2,1-ij]quinoline-5-carboxylic acid anilides has been explored, demonstrating the nuances in NMR spectra and potential for diuretic activity (Ukrainets et al., 2011).
Diuretic Activity
The diuretic activity of certain derivatives has been a significant area of research. For instance, the bromination of ethyl esters and subsequent analysis of their diuretic efficacy show promise for developing new diuretic agents. These studies explore the structural requirements and modifications needed to enhance diuretic action, offering insights into new therapeutic approaches for conditions like hypertension (Ukrainets et al., 2013).
Antimycobacterial and Antibacterial Activities
Novel derivatives have been evaluated for antimycobacterial activities, with some compounds showing potent in vitro and in vivo efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating mycobacterial infections. The exploration of these derivatives underscores the quest for new antimicrobial agents in the face of rising drug resistance (Dinakaran et al., 2008).
Antiproliferative Evaluation
Pyridoquinoline derivatives have also been synthesized and evaluated for their antiproliferative properties against various cancer cell lines, including breast, lung, and CNS cancer models. These studies highlight the potential of pyridoquinoline derivatives in cancer therapy, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells (Li et al., 2006).
将来の方向性
作用機序
Target of Action
Similar compounds such as 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid are known to have antimicrobial properties . They are likely to target bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV .
Mode of Action
The compound interacts with its targets by suppressing the enzymes responsible for DNA replication, transcription, repair, and recombination . This interaction inhibits the growth of bacteria, leading to their death .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of the DNA helix, which is necessary for replication . This disruption of the DNA replication pathway leads to the death of the bacteria .
Pharmacokinetics
Similar compounds are known to be well absorbed and widely distributed in the body . The impact on bioavailability would depend on factors such as the route of administration, the presence of food in the stomach, and individual patient characteristics.
Result of Action
The result of the compound’s action is the death of the bacteria. By inhibiting key enzymes involved in DNA replication, the compound prevents the bacteria from growing and multiplying . This leads to a reduction in the number of bacteria, helping to clear the infection .
特性
IUPAC Name |
7-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-8-5-9-3-2-4-15-7-11(14(17)18)13(16)10(6-8)12(9)15/h5-7H,2-4H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPKFSCSMWRSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=O)C(=CN3CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2889680.png)
![2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide](/img/structure/B2889682.png)
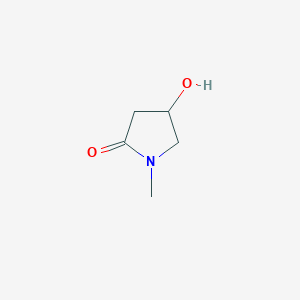
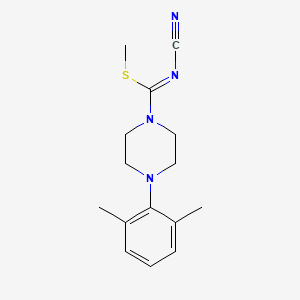

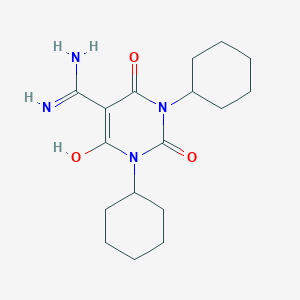
![1-(Diphenylmethyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2889689.png)
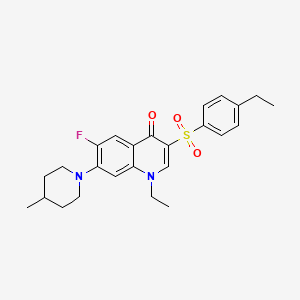
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2889692.png)
![(2E,5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B2889694.png)
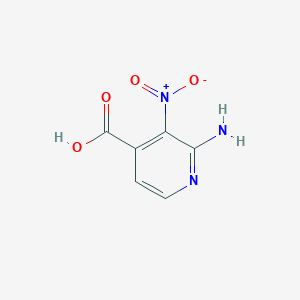
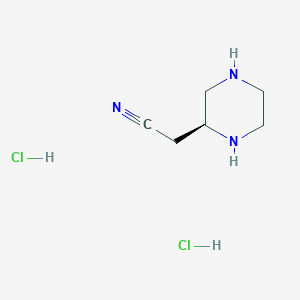
![3-(4-methoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2889698.png)
